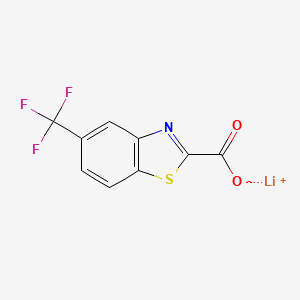

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Description

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a lithium salt of a benzothiazole derivative containing a trifluoromethyl (-CF₃) substituent at the 5-position and a carboxylate group at the 2-position. The benzothiazole core comprises a fused benzene and thiazole ring, conferring aromaticity and planar rigidity. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and solubility, while the carboxylate group enables ionic interactions and salt formation. This compound is structurally distinct from simpler lithium salts (e.g., lithium carbonate ) due to its heterocyclic framework, which may grant unique electrochemical or coordination properties.

Properties

Molecular Formula |

C9H3F3LiNO2S |

|---|---|

Molecular Weight |

253.2 g/mol |

IUPAC Name |

lithium;5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate |

InChI |

InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |

InChI Key |

HQVFBPGEZCNAKJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Lithium Salt Formation from Carboxylic Acid Precursors

The most straightforward approach involves starting with the corresponding 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid and converting it into the lithium salt. This method typically employs:

- Reagents: Lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃)

- Solvents: Organic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or ethanol

- Conditions: Reactions are conducted under inert atmospheres (nitrogen or argon) to prevent moisture interference, often at room temperature or slightly elevated temperatures (~50°C)

- Procedure: The acid is dissolved in the solvent, and the lithium reagent is added dropwise with stirring until complete neutralization, monitored via pH or titration.

Synthesis via Oxidative Cyclization and Functionalization of Benzothiazole Derivatives

This pathway involves multi-step synthesis starting from simpler aromatic compounds:

- Step 1: Preparation of 2-aminobenzenethiol derivatives through nitration, reduction, or substitution reactions.

- Step 2: Cyclization with suitable aldehydes or ketones to form benzothiazole cores, often using catalysts like zinc chloride or phosphorous oxychloride.

- Step 3: Introduction of the trifluoromethyl group at the 5-position via electrophilic trifluoromethylation, employing reagents such as Ruppert–Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) in the presence of fluoride sources.

- Step 4: Carboxylation at the 2-position using carbon dioxide or via oxidation of precursors, followed by lithium salt formation.

Trifluoromethylation of Benzothiazole Precursors

Recent advances include electrophilic trifluoromethylation methods:

- Reagents: Hypervalent iodine-based reagents or TMSCF₃ with fluoride catalysts

- Conditions: Reactions performed in solvents like acetonitrile or DMSO at ambient or slightly elevated temperatures

- Outcome: Introduction of the CF₃ group at the 5-position, followed by lithiation or direct lithium salt formation.

Notable Research-Backed Methods and Data

Route via Iodane Intermediates

Research indicates that hypervalent iodine reagents facilitate electrophilic trifluoromethylation:

This method emphasizes the use of inexpensive and scalable reagents, with the final trifluoromethylated benzothiazole precursor converted into the lithium salt via standard neutralization.

Multi-Step Synthesis from 2-Aminobenzenethiol Derivatives

A detailed synthetic route involves:

- Cyclization of 2-aminobenzenethiol with aldehydes to form benzothiazole rings.

- Electrophilic trifluoromethylation at the 5-position.

- Carboxylation at the 2-position, followed by lithium salt formation.

This approach is supported by recent literature on benzothiazole derivatives with anti-tubercular activity, demonstrating high yields and scalability.

Reaction Conditions and Reagents Summary

Data Tables Summarizing Synthesis Parameters

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Direct salt formation | 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid | LiOH or Li₂CO₃ | THF/DMSO | RT to 50°C | 85-95 | Simple, efficient |

| Hypervalent iodine route | 2-iodobenzoic acid | NaIO₄, TMSCF₃, KF | Water/Acetone | 50°C | 55-72 | Scalable, high yield |

| Aromatic precursor synthesis | 2-aminobenzenethiol derivatives | Aldehydes, oxidants | Ethanol, DMF | Reflux | 60-85 | Multi-step, versatile |

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The carboxylate group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Catalysts: Coupling reactions often require palladium-based catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Additionally, the lithium ion can influence neurotransmitter signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Lithium(1+) 6-(Trifluoromethyl)-1,3-Benzothiazole-2-Carboxylate

The 6-trifluoromethyl isomer differs only in the position of the -CF₃ group on the benzothiazole ring. This positional change alters electronic distribution and steric effects:

- Collision Cross Section (CCS) : Predicted CCS values for the 6-isomer adducts range from 146.7–159.6 Ų (e.g., [M+H]+: 150.8 Ų; [M+Na]+: 159.6 Ų) . While experimental data for the 5-isomer is unavailable, computational models suggest similar ranges due to analogous molecular weights (~247–285 g/mol).

Table 1: Key Properties of Positional Isomers

Core Heterocycle Variation: Lithium(1+) 5-(Trifluoromethyl)-1,3-Thiazole-2-Carboxylate

Replacing the benzothiazole core with a simpler thiazole ring removes the fused benzene moiety, leading to:

- Solubility : The thiazole derivative lacks aromatic bulk, likely enhancing solubility in polar aprotic solvents (e.g., THF, DMF) compared to the benzothiazole analog.

- Stability : The benzothiazole’s fused ring system may confer greater thermal and oxidative stability due to extended conjugation.

- Applications : Thiazole derivatives are commonly used in agrochemicals and pharmaceuticals, whereas benzothiazoles are explored in materials science (e.g., OLEDs) .

Table 2: Core Heterocycle Comparison

Counterion Comparison: Lithium vs. Other Cations

Replacing lithium with alternative cations (e.g., sodium, potassium) modifies ionic radius and coordination capacity:

- Coordination Chemistry : Lithium salts may form tighter ion pairs, influencing solubility and reactivity in organic syntheses (e.g., –3 describe LiCN and LiAlH₄ in imidazole derivatization) .

Biological Activity

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a unique organofluorine compound characterized by its lithium ion, benzothiazole ring, and trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethyl group enhances its lipophilicity and stability, while the benzothiazole moiety is associated with various biological effects.

- Molecular Formula : CHFLiNOS

- Molecular Weight : 253.2 g/mol

- Structure : The presence of the benzothiazole ring contributes to its electronic properties, making it a candidate for various biological interactions.

This compound exhibits biological activity primarily through modulation of molecular targets involved in neurotransmitter signaling and enzyme activity. The trifluoromethyl group allows for enhanced membrane permeability, facilitating interactions with intracellular proteins and enzymes. Preliminary studies indicate potential therapeutic implications in neurological disorders due to the lithium component, which is known for its mood-stabilizing effects.

Potential Therapeutic Applications

- Neurological Disorders : The compound's lithium content suggests potential use in treating conditions such as bipolar disorder and depression.

- Anticancer Activity : Research indicates that benzothiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzothiazole framework can enhance anticancer efficacy against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial activity by inhibiting key enzymes involved in bacterial metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate | Thiazole ring | Different electronic properties due to thiazole structure |

| Lithium(1+) 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | Thiadiazole ring | Enhanced reactivity due to additional nitrogen atom |

| Lithium(1+) 5-(trifluoromethyl)-2-mercaptobenzothiazole | Thiol derivative | Presence of thiol group alters reactivity |

Study on Ferroptosis Induction

A study highlighted the ability of thiazoles with electrophilic groups to induce ferroptosis selectively. Although focused on different thiazole derivatives, the findings suggest that similar mechanisms might be at play in lithium-containing compounds like this compound . The research indicated that these compounds could target GPX4 protein, a key player in ferroptosis.

Anticancer Activity Evaluation

Research conducted by Osmaniye et al. investigated various benzothiazole derivatives for their anticancer properties. Results showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar activity due to its structural characteristics .

Q & A

Q. How are reaction mechanisms elucidated for lithium-mediated coupling reactions?

- Methodology : Conduct isotopic labeling (e.g., Li NMR) to trace lithium coordination sites. Pair with kinetic isotope effects (KIE) using deuterated solvents (THF-d8) to distinguish single-electron transfer (SET) vs. polar pathways .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.